

Application Notes and Protocols for Acid Green 50 in Cell Culture

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Compound of Interest

Compound Name: Acid green 50

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Introduction

Acid Green 50, also known as Lissamine Green B or Food Green S, is a water-soluble, anionic triphenylmethane dye.[1] Its primary application in a biological context is as a vital stain, particularly in ophthalmology, for the assessment of membrane-damaged epithelial cells on the cornea and conjunctiva.[2] The anionic nature of the dye allows it to form electrostatic bonds with positively charged biomolecules.[1] While not as commonly used as other stains in general cell culture, its properties suggest potential applications in cell viability assessment and as a general protein stain. This document provides an overview of its known applications and detailed protocols for its use in cell culture experiments.

Known Applications in Biological Research

- **Vital Staining of Membrane-Compromised Cells:** **Acid Green 50** is used to identify cells with damaged plasma membranes.[2] Similar to trypan blue, it is excluded by viable cells with intact membranes but can penetrate and stain non-viable cells.
- **Protein Staining:** It can be used as a protein stain for chemical and molecular analyses of living cells.[2]

- **Antiviral Research:** At low concentrations, **Acid Green 50** has been shown to block the formation of herpes simplex virus 1 (HSV-1) plaques in vitro.[2]
- **Toxicology Studies:** It has been used as a model compound in toxicology research, with studies indicating mild oxidative stress and cytotoxicity in mammalian cells at high concentrations (>100 µM).[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of **Acid Green 50** in cell culture, based on available literature.

Parameter	Value	Application	Reference
Cytotoxic Concentration	>100 µM	General Cell Culture	[1]
Working Concentration (Vital Staining)	0.5% - 1.0% (w/v)	Ocular Surface Staining	N/A (General Practice)
Working Concentration (Antiviral)	Low (specific concentration not detailed)	HSV-1 Plaque Assay	[2]

Experimental Protocols

Protocol 1: Assessment of Cell Viability

This protocol details the use of **Acid Green 50** to differentiate between viable and non-viable cells in a suspension culture, based on plasma membrane integrity.

A. Materials

- **Acid Green 50** powder (CAS #3087-16-9)
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture medium

- Cell suspension
- Hemocytometer or automated cell counter
- Microscope

B. Reagent Preparation

- 0.4% (w/v) **Acid Green 50** Stock Solution:
 - Weigh 0.4 g of **Acid Green 50** powder.
 - Dissolve in 100 mL of sterile PBS.
 - Mix thoroughly until fully dissolved.
 - Filter sterilize using a 0.22 µm syringe filter.
 - Store at 4°C, protected from light.

C. Staining Procedure

- Prepare a single-cell suspension of your cultured cells.
- In a microcentrifuge tube, mix 50 µL of the cell suspension with 50 µL of the 0.4% **Acid Green 50** stock solution.
- Gently mix and incubate at room temperature for 3-5 minutes.
- Load the stained cell suspension into a hemocytometer.
- Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells.
- Calculate cell viability using the following formula:
 - $\text{Viability (\%)} = (\text{Number of unstained cells} / \text{Total number of cells}) \times 100$

Protocol 2: General Protein Staining for Fixed Cells

This protocol provides a method for using **Acid Green 50** as a general cytoplasmic and protein stain in adherent cells for morphological assessment.

A. Materials

- Cells cultured on glass coverslips
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- **Acid Green 50** powder
- Distilled water
- Mounting medium
- Microscope slides

B. Reagent Preparation

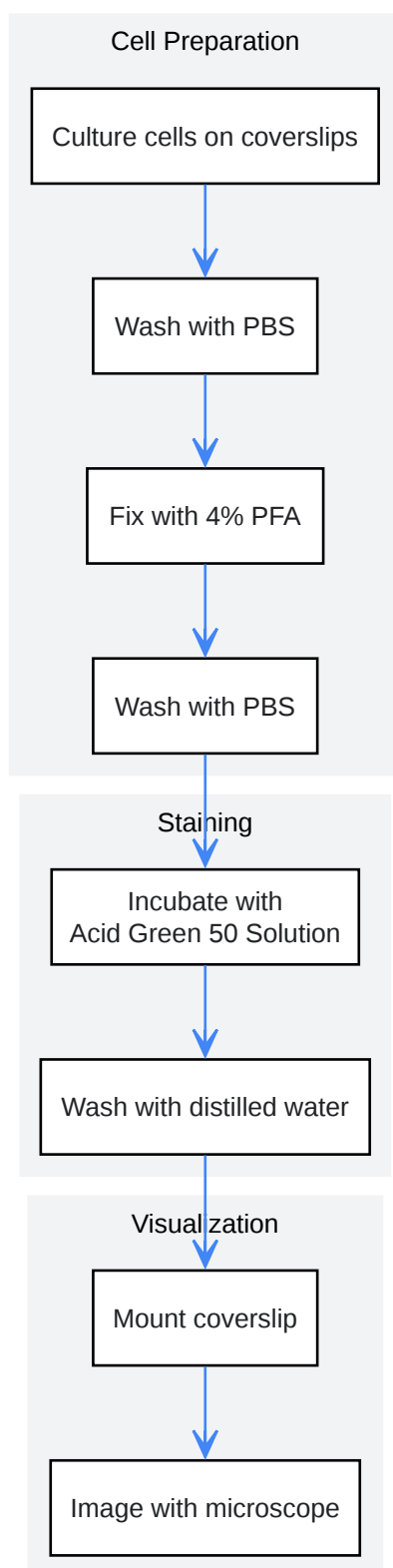
- 1% (w/v) **Acid Green 50** Staining Solution:
 - Dissolve 1 g of **Acid Green 50** in 100 mL of distilled water.
 - Mix thoroughly. This solution does not need to be sterile for fixed cells.
 - Store at room temperature.

C. Staining Procedure

- Aspirate the cell culture medium from the coverslips.
- Gently wash the cells twice with PBS.
- Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

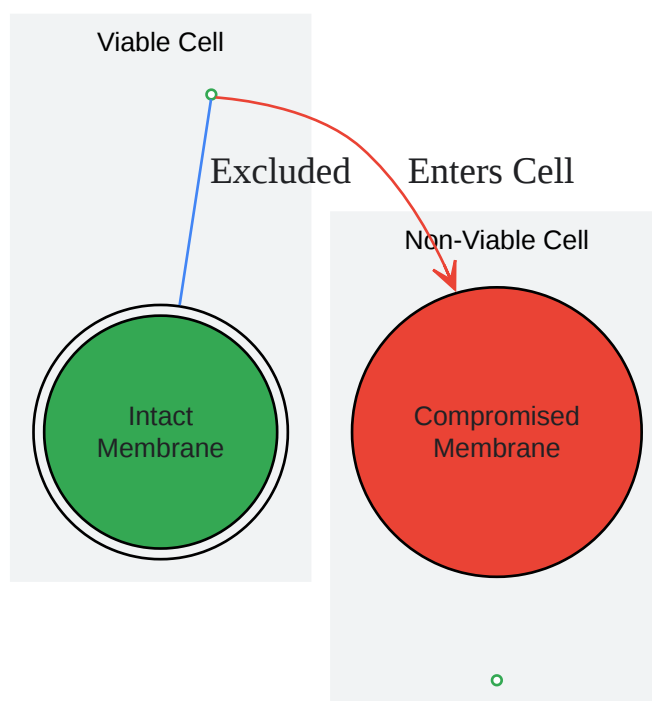
- Wash the fixed cells three times with PBS for 5 minutes each.
- Add the 1% **Acid Green 50** staining solution to cover the cells on the coverslip.
- Incubate for 5-10 minutes at room temperature.
- Aspirate the staining solution and wash the coverslips three times with distilled water.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Visualize the stained cells using a bright-field or fluorescence microscope.

Visualizations



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Caption: Workflow for general protein staining of fixed cells using **Acid Green 50**.



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Caption: Principle of selective staining of non-viable cells by **Acid Green 50**.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Acid Green 50 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041107#standard-protocol-for-using-acid-green-50-in-cell-culture\]](https://www.benchchem.com/product/b041107#standard-protocol-for-using-acid-green-50-in-cell-culture)

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